molecular formula C6H4BrClFN B2452269 6-Bromo-3-chloro-2-fluoroaniline CAS No. 1515343-57-3

6-Bromo-3-chloro-2-fluoroaniline

Cat. No.: B2452269
CAS No.: 1515343-57-3
M. Wt: 224.46
InChI Key: WXCVUVYFQQVECG-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-fluoroaniline is an organic compound with the molecular formula C6H4BrClFN It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2-fluoroaniline typically involves halogenation reactions. One common method is the sequential halogenation of aniline derivatives. For example, starting with 2-fluoroaniline, bromination and chlorination reactions can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and purification steps. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product. The compound is typically produced in solid form and stored at ambient temperature .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-chloro-2-fluoroaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-fluoroaniline depends on its specific application. In chemical reactions, the halogen atoms can influence the reactivity and selectivity of the compound. For example, in nucleophilic substitution reactions, the presence of electron-withdrawing halogens can make the compound more susceptible to nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloro-2-fluoroaniline
  • 2-Bromo-3-fluoroaniline
  • 3-Chloro-2-fluoroaniline

Comparison

6-Bromo-3-chloro-2-fluoroaniline is unique due to the specific positions of the halogen atoms on the benzene ring. This unique arrangement can influence its chemical reactivity and physical properties compared to similar compounds. For example, the presence of bromine, chlorine, and fluorine atoms in specific positions can affect the compound’s solubility, boiling point, and reactivity in substitution and coupling reactions .

Properties

IUPAC Name

6-bromo-3-chloro-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCVUVYFQQVECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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